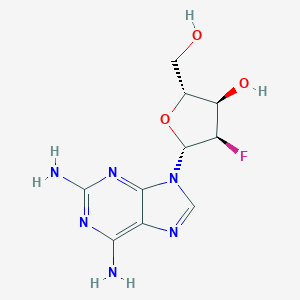![molecular formula C26H44O6 B150694 propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-propanoyloxyoct-1-enyl]cyclopentyl]hept-5-enoate CAS No. 134152-12-8](/img/structure/B150694.png)
propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-propanoyloxyoct-1-enyl]cyclopentyl]hept-5-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-propanoyloxyoct-1-enyl]cyclopentyl]hept-5-enoate is a synthetic derivative of prostaglandin F2alpha. Prostaglandins are lipid compounds that have diverse hormone-like effects in animals. This particular compound is known for its potent biological activities, particularly in the field of ophthalmology and reproductive health .
Preparation Methods
The synthesis of propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-propanoyloxyoct-1-enyl]cyclopentyl]hept-5-enoate typically involves the esterification of prostaglandin F2alpha with isopropyl alcohol in the presence of an acid catalyst. The reaction conditions often require controlled temperatures and specific pH levels to ensure the desired product is obtained with high purity and yield . Industrial production methods may involve more advanced techniques such as continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-propanoyloxyoct-1-enyl]cyclopentyl]hept-5-enoate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols using reagents like lithium aluminum hydride.
Scientific Research Applications
propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-propanoyloxyoct-1-enyl]cyclopentyl]hept-5-enoate has several scientific research applications:
Chemistry: It is used as a reference compound in the study of prostaglandin analogs and their chemical properties.
Biology: The compound is utilized in research related to cell signaling pathways and the role of prostaglandins in various biological processes.
Mechanism of Action
The mechanism of action of propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-propanoyloxyoct-1-enyl]cyclopentyl]hept-5-enoate involves its interaction with prostaglandin receptors, particularly the FP receptor. Upon binding to these receptors, the compound activates intracellular signaling pathways that lead to various physiological responses, such as the reduction of intraocular pressure in the eye and the induction of uterine contractions .
Comparison with Similar Compounds
propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-propanoyloxyoct-1-enyl]cyclopentyl]hept-5-enoate can be compared with other prostaglandin analogs such as latanoprost, travoprost, and bimatoprost. While all these compounds share a common mechanism of action through prostaglandin receptors, this compound is unique in its specific esterification, which may confer different pharmacokinetic properties and biological activities . Similar compounds include:
- Latanoprost
- Travoprost
- Bimatoprost
- Tafluprost
These compounds are primarily used in the treatment of glaucoma and have varying efficacy and safety profiles .
Properties
CAS No. |
134152-12-8 |
|---|---|
Molecular Formula |
C26H44O6 |
Molecular Weight |
452.6 g/mol |
IUPAC Name |
propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-propanoyloxyoct-1-enyl]cyclopentyl]hept-5-enoate |
InChI |
InChI=1S/C26H44O6/c1-5-7-10-13-20(32-25(29)6-2)16-17-22-21(23(27)18-24(22)28)14-11-8-9-12-15-26(30)31-19(3)4/h8,11,16-17,19-24,27-28H,5-7,9-10,12-15,18H2,1-4H3/b11-8-,17-16+/t20-,21+,22+,23-,24+/m0/s1 |
InChI Key |
AVURBUBODITDLQ-GNHNHSQOSA-N |
SMILES |
CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)OC(C)C)O)O)OC(=O)CC |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)OC(C)C)O)O)OC(=O)CC |
Canonical SMILES |
CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)OC(C)C)O)O)OC(=O)CC |
Synonyms |
15-prop-PGF2alpha-IE 15-propionat-PGF2alpha-isopropyl ester 15-propionat-prostaglandin F2alpha-isopropyl este |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-[(1S,2R,3R,4R,7S,11R,15R,16R,17R,18S,21S,22R,32R,35S)-2,16,17,35-tetraacetyloxy-21,34-dihydroxy-7,21,22,32,34-pentamethyl-6,10,12,20,29-pentaoxo-5,13,19,30,33-pentaoxa-26-azahexacyclo[16.15.1.14,15.01,15.03,32.023,28]pentatriaconta-23(28),24,26-trien-11-yl]acetate](/img/structure/B150611.png)













